molecular formula C20H20FN5O2 B2644904 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775336-28-1

4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2644904
CAS No.: 1775336-28-1
M. Wt: 381.411
InChI Key: WZGGBOVKFNWVPB-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolone core, which is known for its diverse biological activities, and is substituted with a fluorobenzyl group and a pyridinylcarbonyl piperidine moiety, enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazolone Core: The triazolone ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazolone intermediate.

    Attachment of the Pyridinylcarbonyl Piperidine Moiety: This can be achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or amines derived from the carbonyl groups.

    Substitution: Various substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its triazolone core is known for various biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolone core can inhibit enzyme activity by binding to the active site, while the fluorobenzyl and pyridinylcarbonyl piperidine moieties enhance binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(4-methylbenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(4-bromobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

The presence of the fluorobenzyl group in 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one imparts unique electronic properties that can enhance its biological activity and stability compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c21-16-6-4-14(5-7-16)13-26-18(23-24-20(26)28)15-8-11-25(12-9-15)19(27)17-3-1-2-10-22-17/h1-7,10,15H,8-9,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGGBOVKFNWVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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